molecular formula C22H19ClO4S2 B12058859 Benzobicyclon [ISO] CAS No. 1435933-73-5

Benzobicyclon [ISO]

Cat. No.: B12058859
CAS No.: 1435933-73-5
M. Wt: 447.0 g/mol
InChI Key: VIXCLRUCUMWJFF-KGLIPLIRSA-N
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Description

Benzobicyclon is a novel herbicide that was discovered and developed by SDS Biotech K.K. It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. This compound acts as a chemical slow releaser of the triketone system during the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzobicyclon is synthesized through a series of chemical reactions involving the formation of a bicyclooctane skeleton and the attachment of a phenylthio-enol ether group. The synthetic route typically involves the following steps:

  • Formation of the bicyclooctane skeleton.
  • Introduction of the phenylthio-enol ether group.
  • Final purification and formulation of the compound.

Industrial Production Methods

The industrial production of benzobicyclon involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Benzobicyclon undergoes various chemical reactions, including:

    Hydrolysis: The phenylthio-enol ether group is hydrolyzed to form the active herbicidal compound.

    Oxidation: The compound can undergo oxidation reactions under certain conditions.

    Substitution: Benzobicyclon can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major product formed from the hydrolysis of benzobicyclon is the active herbicidal compound, which inhibits the HPPD enzyme .

Scientific Research Applications

Benzobicyclon has a wide range of scientific research applications, including:

Mechanism of Action

Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the disruption of the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. The molecular target of benzobicyclon is the HPPD enzyme, and the pathway involved includes the inhibition of the conversion of 4-hydroxyphenylpyruvate to homogentisate .

Comparison with Similar Compounds

Similar Compounds

    Mesotrione: Another HPPD inhibitor used as a herbicide.

    Isoxaflutole: A herbicide with a similar mode of action.

    Tembotrione: An HPPD inhibitor used for weed control in corn.

Uniqueness of Benzobicyclon

Benzobicyclon is unique due to its slow hydrolytic conversion rate to the active herbicidal compound, which provides long residual activity and broad-spectrum weed control. Additionally, it has a favorable toxicological, ecotoxicological, and environmental profile, making it a valuable tool for sustainable agriculture .

Properties

CAS No.

1435933-73-5

Molecular Formula

C22H19ClO4S2

Molecular Weight

447.0 g/mol

IUPAC Name

(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1

InChI Key

VIXCLRUCUMWJFF-KGLIPLIRSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl

Origin of Product

United States

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